3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-17-8-7-15(11-16(17)20)28(24,25)21-12-19(23)22-9-10-27-18(13-22)14-5-3-2-4-6-14/h2-8,11,18,21H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGZTUOZRBMPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
Introduction of the morpholino group: The next step involves the reaction of the sulfonamide with 2-phenylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex molecules.
Biology
- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, which could be pivotal in drug development targeting specific biochemical pathways.
Medicine
- Therapeutic Effects : Investigated for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate specific receptors or inhibit enzymes critical in disease processes.
Industry
- Material Development : Used in creating new materials and chemical processes, contributing to advancements in various industrial applications.
Case Studies
- Anti-Cancer Activity : A study explored the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations.
- Enzyme Inhibition Study : Research focused on its ability to inhibit a particular enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Material Science Application : The compound was utilized in developing novel polymers with enhanced properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Carbonic Anhydrase Inhibitor Studies
describes sulfonamide derivatives (S12–S17) with variations in the N-substituent and aromatic moieties. Key differences include:
- Substituent on Sulfonamide Nitrogen: The target compound’s 2-phenylmorpholino group contrasts with the 5-methylisoxazol-3-yl and aryl-ketone groups in S12–S15.
- Aromatic Ring Substitutions: The target’s 3-fluoro-4-methoxy pattern differs from the 4-amino group in S12–S16. Fluorine’s electron-withdrawing effect and methoxy’s electron-donating nature may modulate electronic interactions with enzyme active sites, such as carbonic anhydrase .
| Compound | N-Substituent | Aromatic Substitutions | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 2-Oxo-2-(2-phenylmorpholino)ethyl | 3-Fluoro, 4-methoxy | N/A | ~437 (estimated) |
| S12 | 5-Methylisoxazol-3-yl | 4-Amino | 200–202 | 385.54 |
| S14 | 2-Oxo-2-(p-tolyl)ethyl | 4-Amino | 180–182 | 400.26 |
| S16 | 2-Oxo-2-(4-nitrophenyl)ethyl | 4-Amino | 186–188 | 431.54 |
Heterocyclic and Bulky Substituent Comparisons
- Pyridazinone Derivatives: highlights a compound with a pyridazinone ring (C19H17ClFN3O4S). While it shares a fluoro substituent and ethyl linkage, its chloro and pyridazinone groups differ from the target’s methoxy and morpholino moieties. The pyridazinone’s planar structure may reduce conformational flexibility compared to the morpholino ring .
- Anthracene/Phenanthrene Derivatives: discusses fluoroquinolone analogues with bulky anthracene/phenanthrene groups.
Electronic and Metabolic Considerations
- Nitro vs. Methoxy Groups: Compounds like S16 (4-nitrophenyl) and ’s 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide feature nitro groups, which are strongly electron-withdrawing.
- Fluorine’s Role : The 3-fluoro substitution in the target compound may enhance binding affinity through hydrophobic interactions or fluorine-protein dipole effects, as seen in optimized sulfonamide inhibitors .
Biological Activity
3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzenesulfonamide Core : Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
- Introduction of the Morpholino Group : The sulfonamide is then reacted with 2-phenylmorpholine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, which could affect various biochemical pathways.
- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:
- Cytotoxicity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.48 | Doxorubicin |
| U-937 | 0.76 | Doxorubicin |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be more effective than traditional chemotherapeutics in certain contexts.
Flow cytometry analyses have revealed that the compound induces apoptosis in cancer cells through:
- Caspase Activation : Increased activity of caspase-3/7, leading to programmed cell death.
- Cell Cycle Arrest : The compound may cause G1 phase arrest, preventing further cell division.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug discovery and development:
- Inhibition Studies : A study demonstrated that derivatives of this compound showed higher biological potency compared to standard anticancer drugs, with IC50 values significantly lower than those of doxorubicin in various cancer models .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the phenyl ring and the introduction of electron-withdrawing groups can enhance biological activity. For instance, compounds with halogen substitutions exhibited improved binding affinities and stability .
- Comparative Analysis : When compared to similar compounds lacking the fluorine atom or with different substituents, this compound showed superior pharmacokinetic properties and biological activity .
Q & A
Q. What are the recommended synthetic pathways for 3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves three key steps: (1) preparation of the 3-fluoro-4-methoxybenzenesulfonyl chloride intermediate via chlorination of the parent benzoic acid derivative (e.g., using thionyl chloride), (2) synthesis of the 2-phenylmorpholine-2-oxoethylamine moiety through nucleophilic substitution or reductive amination, and (3) coupling via sulfonamide bond formation.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C3, methoxy at C4) and morpholino ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for CHFNOS: 411.11) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound's biological activity, particularly its enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants () against target enzymes like kinases or proteases.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to calculate IC values .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) to validate specificity .
Q. How can contradictory data on its solubility and stability in aqueous buffers be resolved?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and surfactants (e.g., 0.5% Tween-80) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., sulfonic acid derivatives via hydrolysis) .
- Data Reconciliation : Cross-validate results using orthogonal techniques like dynamic light scattering (DLS) for aggregation detection .
Q. What computational methods are effective for predicting this compound's binding modes to protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with homology models of target proteins (e.g., carbonic anhydrase isoforms).
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and key interactions (e.g., sulfonamide-Zn coordination) .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities and validate against experimental IC data .
Contradictions and Resolutions
- Fluorine Substituent Reactivity : Discrepancies in sulfonylation efficiency (e.g., Ev 4 vs. Ev 20) may arise from steric hindrance due to the 2-phenylmorpholino group. Resolution: Use bulkier bases (e.g., DBU) to enhance nucleophilicity .
- Biological Activity Variability : Differences in IC values across studies (e.g., kinase vs. protease assays) likely reflect target-specific interactions. Resolution: Conduct selectivity profiling across enzyme panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
